Bis(2-butoxyethyl) sebacate
Overview
Description
Bis(2-butoxyethyl) sebacate is an organic compound with the molecular formula C({22})H({42})O(_{6}). It is a diester derived from sebacic acid and 2-butoxyethanol. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of polymers. Its chemical structure consists of two butoxyethyl groups attached to the sebacate backbone, making it a versatile additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) sebacate typically involves the esterification of sebacic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction can be represented as:
Sebacic acid+2Butoxyethanol→Bis(2-butoxyethyl) sebacate+2Water
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous reactor where sebacic acid and 2-butoxyethanol are fed continuously, and the product is separated and purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes and carboxylic acids.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to sebacic acid and 2-butoxyethanol.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under mild conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Hydrolysis: Sebacic acid and 2-butoxyethanol.
Substitution: Various esters or amides, depending on the nucleophile used
Scientific Research Applications
Bis(2-butoxyethyl) sebacate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their flexibility and durability
Mechanism of Action
The primary mechanism of action of Bis(2-butoxyethyl) sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and reduced brittleness of the polymer. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparison with Similar Compounds
Bis(2-ethylhexyl) sebacate: Another sebacic acid ester, but with 2-ethylhexyl groups instead of butoxyethyl groups.
Diethyl sebacate: A simpler ester of sebacic acid with ethyl groups.
Uniqueness: Bis(2-butoxyethyl) sebacate is unique in its balance of flexibility and compatibility with various polymers. Its butoxyethyl groups provide an optimal combination of chain length and polarity, making it a versatile plasticizer for a wide range of applications .
Properties
IUPAC Name |
bis(2-butoxyethyl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSIGKPGIZQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044802 | |
Record name | Bis(2-butoxyethyl) decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-19-5 | |
Record name | Bis(2-butoxyethyl) sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-butoxyethyl) sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-butoxyethyl) decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-butoxyethyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-BUTOXYETHYL) SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D0TU0RR8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.